molecular formula C8H9FN2O2 B13060852 (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid

Cat. No.: B13060852
M. Wt: 184.17 g/mol
InChI Key: CDSNBGBPJCXKNW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a fluoropyridine moiety attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of the fluoropyridine with a halogenated amino acid precursor . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The fluoropyridine moiety can be reduced to form the corresponding fluoropyridine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, reduced, and substituted fluoropyridine derivatives.

Scientific Research Applications

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The amino acid backbone allows the compound to be incorporated into peptides or proteins, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(4-fluorophenyl)propanoic acid: Similar structure but with a fluorophenyl group instead of a fluoropyridine.

    (2R)-2-amino-3-(3-fluoropyridin-2-yl)propanoic acid: Similar structure but with the fluoropyridine group attached at a different position.

    (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of (2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid lies in the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(2R)-2-amino-3-(5-fluoropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1

InChI Key

CDSNBGBPJCXKNW-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1F)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1F)CC(C(=O)O)N

Origin of Product

United States

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